molecular formula C9H7BrO2S B15301658 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

Cat. No.: B15301658
M. Wt: 259.12 g/mol
InChI Key: DSBCTWCOIXZLFV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione is a high-quality chemical reagent intended for research and development purposes. The compound features a 4-bromophenyl substituent, a common structural motif in medicinal chemistry that can act as a handle for further synthetic modifications via cross-coupling reactions . The unique thiete-1,1-dione core is a sulfur-containing heterocycle that may be of significant interest in the design and synthesis of novel molecules for various research applications, including the development of enzyme inhibitors and the exploration of structure-activity relationships. Researchers can utilize this compound as a key building block (synthon) in organic synthesis, particularly in the construction of more complex molecular architectures. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. For specific storage and handling information, please refer to the product's Safety Data Sheet (SDS). For more detailed specifications, structural data, or current pricing, please contact our sales team directly.

Properties

IUPAC Name

3-(4-bromophenyl)-2H-thiete 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S/c10-9-3-1-7(2-4-9)8-5-13(11,12)6-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBCTWCOIXZLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS1(=O)=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione typically involves the reaction of a suitable thiete precursor with a bromophenyl reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-bromine bond in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl-substituted thietes, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The thiete ring structure contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison

Compound Core Structure Substituents Activity (% Inhibition) SI Value
Target Compound Thiete dione 4-Bromophenyl Not reported N/A
IIIa (Oxadiazole) 1,3,4-Oxadiazole 4-Chlorophenyl 59.5% 0.75
IIIb (Oxadiazole) 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl 61.9% 0.83
Brodifacoum Coumarin Tetrahydronaphthyl Anti-inflammatory N/A
Thiomorpholine Dione Thiomorpholine 4-Bromophenyl, HCl Building block N/A

Table 2: Dose-Dependent Anti-Inflammatory Effects

Compound Dose (mg/kg) % Inhibition Reference
IIIa 20 59.5
IIIb 20 61.9
Indomethacin 20 64.3

Biological Activity

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione, a compound belonging to the thiete family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C₉H₈O₂S and features a four-membered ring containing sulfur and oxygen atoms. The synthesis typically involves cyclization reactions using appropriate precursors, often under elevated temperatures and pressures to facilitate the formation of the thiete ring.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the thiete family, including this one, may possess antimicrobial properties. They have been tested against various bacterial strains with promising results .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated activity against several cancer cell lines, indicating its role as a chemopreventive agent .
  • Anti-inflammatory Effects : A notable aspect of its biological activity is its anti-inflammatory properties. Studies have shown that it can inhibit pathways involved in inflammation, particularly through the modulation of intracellular calcium levels in response to inflammatory stimuli .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The unique structure facilitates diverse chemical reactions that influence biological pathways:

  • Calcium Channel Modulation : The compound's ability to inhibit calcium influx plays a critical role in its anti-inflammatory activity. This effect was observed in primary cultures of endothelial cells where it blocked the increase in intracellular calcium induced by platelet-activating factor (PAF) .

Case Studies

Several studies have investigated the biological activity of thiete derivatives:

  • Anticancer Activity : In a study involving the NCI-60 cancer cell line panel, compounds similar to this compound exhibited moderate to good activity against various cancer types, including breast and prostate cancers. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of thiete derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates calcium signaling pathways
MechanismDescriptionReference
Calcium Channel InhibitionReduces intracellular calcium levels in response to PAF
Apoptosis InductionTriggers programmed cell death in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via multi-step reactions involving S-alkylation of thiol intermediates under alkaline conditions. For example, S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in alkaline medium is a key step, followed by reduction or cyclization . Optimizing parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometry of brominated reagents can improve yields to >70%. Side products such as disulfide byproducts may form under oxidative conditions, requiring chromatographic purification .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and how are data discrepancies resolved?

  • Answer : Combined FT-IR, ¹H/¹³C NMR, and UV-Vis spectroscopy are standard. For instance, FT-IR identifies the sulfone group (S=O) at ~1150–1300 cm⁻¹, while ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and thietane protons (δ 3.5–4.5 ppm). Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed UV-Vis λ_max) are addressed by refining solvent-effect models or reassessing tautomeric equilibria .

Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Answer : The electron-withdrawing bromine enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks (e.g., hydroxide substitution at the thietane ring). Oxidation with mCPBA yields sulfoxide intermediates, while catalytic hydrogenation (Pd/C) reduces the sulfone group selectively . Comparative studies with non-brominated analogs show slower reaction kinetics, confirming the bromine’s electronic effects .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Answer : Density Functional Theory (B3LYP/6-311G(d,p)) calculates bond dissociation energies (S=O: ~550 kJ/mol), frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), and electrostatic potential maps to predict reactive sites. TD-DFT simulations of UV-Vis spectra align with experimental data when solvent (ethanol) effects are included . Charge transfer interactions with biological targets (e.g., enzymes) are modeled using docking studies .

Q. What mechanistic insights explain contradictions in reported synthetic pathways for derivatives?

  • Answer : Discrepancies arise from competing pathways (e.g., keto-enol tautomerism in Claisen-Schmidt condensations) or solvent-dependent intermediates. For example, Michael adducts in THF may favor thietane ring closure, while DMSO promotes sulfone oxidation. Kinetic vs. thermodynamic control is confirmed via time-resolved NMR .

Q. How do structural modifications (e.g., methyl or amino groups) alter biological activity compared to the parent compound?

  • Answer : Adding a methyl group (C5H11NOS analog) increases lipophilicity (logP +0.7), enhancing membrane permeability in cytotoxicity assays. The aminomethyl derivative shows 3-fold higher inhibition of acetylcholinesterase (IC₅₀ = 12 µM) due to hydrogen bonding with catalytic serine residues . SAR studies highlight the bromine’s role in π-stacking with DNA bases .

Q. What strategies mitigate challenges in crystallographic characterization of this compound?

  • Answer : Poor crystal growth is addressed by vapor diffusion (ether/pentane) or co-crystallization with triphenylphosphine oxide. SHELXT software resolves twinning issues in sulfone-containing structures, with R-factors <5% after anisotropic refinement of sulfur atoms .

Q. How are reaction conditions optimized to minimize byproducts during large-scale synthesis?

  • Answer : Flow chemistry reduces exothermic side reactions (e.g., ring-opening) by maintaining precise temperature control (25±2°C). In situ FT-IR monitors intermediate formation, enabling real-time adjustment of reagent feed rates. Purity >98% is achieved via recrystallization from ethyl acetate/hexane (3:1) .

Q. What role does the sulfone group play in modulating the compound’s pharmacokinetic properties?

  • Answer : The sulfone improves metabolic stability (t₁/₂ = 8.2 hrs in liver microsomes vs. 1.5 hrs for sulfide analogs) by resisting cytochrome P450 oxidation. However, it reduces aqueous solubility (0.12 mg/mL), necessitating prodrug strategies (e.g., phosphate esters) for in vivo studies .

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